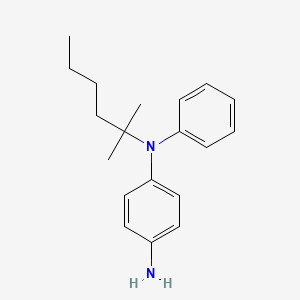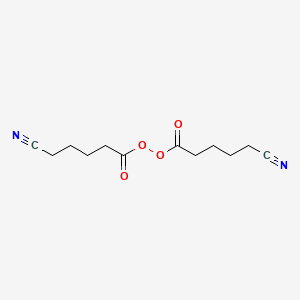
5-Cyanopentanoyl 5-cyanopentaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyanopentanoyl 5-cyanopentaneperoxoate is an organic compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes both a cyanopentanoyl group and a cyanopentaneperoxoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopentanoyl 5-cyanopentaneperoxoate typically involves the reaction of 5-cyanopentanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyanopentanoyl 5-cyanopentaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxoate group into hydroxyl or other functional groups.
Substitution: The cyanopentanoyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted cyanopentanoyl derivatives .
Aplicaciones Científicas De Investigación
5-Cyanopentanoyl 5-cyanopentaneperoxoate has several scientific research applications, including:
Chemistry: It is used as an initiator in radical polymerizations, helping to form polymers with specific properties.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and reactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Cyanopentanoyl 5-cyanopentaneperoxoate involves the generation of free radicals through the decomposition of the peroxoate group. These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Azobisisobutyronitrile (AIBN): A well-known radical initiator used in polymerizations.
Benzoyl Peroxide: Another common radical initiator with similar applications.
Uniqueness
5-Cyanopentanoyl 5-cyanopentaneperoxoate is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to generate free radicals under mild conditions makes it particularly valuable in various research and industrial applications .
Propiedades
Número CAS |
63354-91-6 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-cyanopentanoyl 5-cyanopentaneperoxoate |
InChI |
InChI=1S/C12H16N2O4/c13-9-5-1-3-7-11(15)17-18-12(16)8-4-2-6-10-14/h1-8H2 |
Clave InChI |
DOKRWUSGXSZREA-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)OOC(=O)CCCCC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


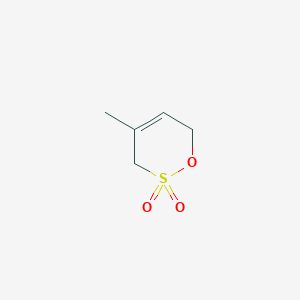
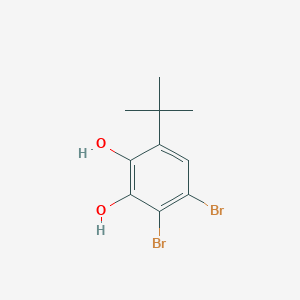
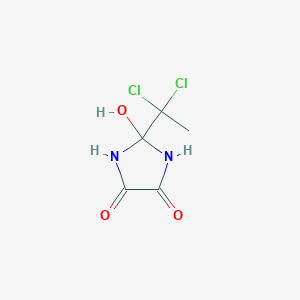
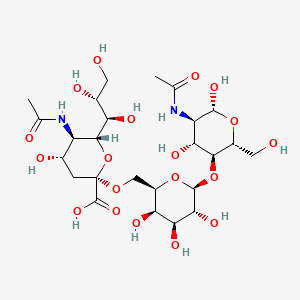
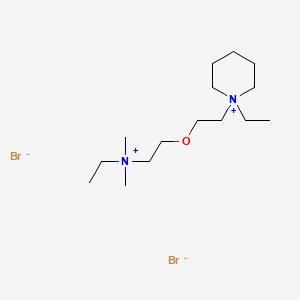
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
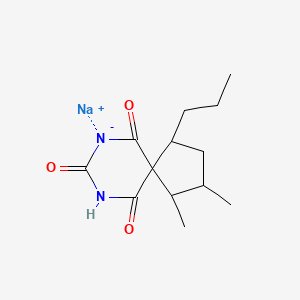
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
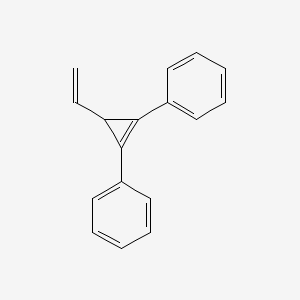
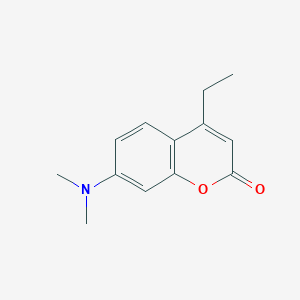


![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
